The compound is cataloged under various databases, including PubChem and ChemicalBook, where it is identified by the CAS number 1353979-98-2. Its structure features an iodomethyl group attached to a pyrrolidinyl moiety, which is connected to an acetic acid functional group. This structure places it within the category of amino acids and derivatives, specifically those containing halogen substituents.
The synthesis of (2-Iodomethyl-pyrrolidin-1-yl)-acetic acid typically involves the reaction of pyrrolidine derivatives with acetic acid and iodomethane or other iodine sources. A common synthetic route includes:
These steps may require optimization regarding temperature, reaction time, and solvent choice to maximize yield and purity.
The molecular structure of (2-Iodomethyl-pyrrolidin-1-yl)-acetic acid can be described as follows:
The InChI representation for this compound is InChI=1S/C7H12INO2/c8-5(10)7(11)9-6-3-1-2-4-6/h1-4H2,(H,10,11)
, indicating its connectivity and stereochemistry.
(2-Iodomethyl-pyrrolidin-1-yl)-acetic acid can participate in various chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts.
While specific mechanisms for (2-Iodomethyl-pyrrolidin-1-yl)-acetic acid have not been extensively documented, its action can be inferred based on similar compounds:
Further studies would be required to elucidate its precise mechanism of action in biological systems.
The physical and chemical properties of (2-Iodomethyl-pyrrolidin-1-yl)-acetic acid include:
The compound exhibits typical properties associated with halogenated amino acids, including moderate stability under standard conditions but increased reactivity due to the presence of iodine.
(2-Iodomethyl-pyrrolidin-1-yl)-acetic acid has several potential applications:
The construction of pyrrolidine-based scaffolds, such as (2-Iodomethyl-pyrrolidin-1-yl)-acetic acid, relies on sophisticated multi-step synthetic strategies that leverage advanced retrosynthetic planning. Diethyl mesoxalate (DEMO) serves as a versatile synthetic equivalent of α,α-dicationic acetic acid, enabling successive nucleophilic additions to introduce two substituents at the malonate carbon center. This approach facilitates the incorporation of protected amino groups via reaction with less nucleophilic acid amides, forming N,O-hemiacetal intermediates [4]. Computational tools like the disconnection-aware triple transformer loop (TTL) combined with route penalty score-guided tree search algorithms have significantly enhanced retrosynthetic planning for such complex molecules. These systems prioritize synthetic routes based on step count, reaction confidence scores, and intermediate simplicity, favoring pathways leading to commercially available starting materials [8].
A critical transformation involves converting the N,O-hemiacetal to reactive N-acylimine species through acetic anhydride-mediated dehydration. This electrophilic intermediate readily accepts secondary nucleophiles (e.g., pyrrole derivatives) at the central carbon, establishing the pyrrolidine core structure. Subsequent hydrolysis and decarboxylation yield α,α-disubstituted acetic acid derivatives functionalized with nitrogen-containing heterocycles. This methodology provides exceptional flexibility in modifying α-substituents by varying nucleophile combinations, overcoming limitations of traditional amino acid synthesis methods like the Strecker reaction or hydantoin alkylation [4].
Iodomethyl functionalization represents a pivotal step in conferring electrophilic character to pyrrolidine intermediates for subsequent nucleophilic displacements. 3-Hydroxymethylpyrrolidine serves as the primary precursor, undergoing halogenation via hydroiodic acid (HI) under reflux conditions to yield 3-iodomethyl derivatives. This transformation proceeds through an SN2 mechanism, where the hydroxyl group is converted to a superior leaving group in situ [5]. Alternative methodologies employ Sandmeyer-type reactions or electrophilic iodination using iodine-silver triflate combinations, particularly for electron-rich heterocycles where direct electrophilic substitution is feasible [5] [7].
Table 1: Comparative Iodomethylation Techniques for Pyrrolidine Intermediates
Starting Material | Reagent System | Conditions | Key Advantages |
---|---|---|---|
3-Hydroxymethylpyrrolidine | HI (aqueous) | Reflux, 12-24 h | High atom economy, simple workup |
3-Aminomethylpyrrolidine | I₂, AgOTf | RT, DCM, 2-4 h | Mild conditions, chemoselectivity |
Pyrrolidine methanol derivatives | PPh₃, I₂, imidazole | 0°C to RT, THF | Tolerance for acid-sensitive groups |
The resulting iodomethyl-pyrrolidine derivatives exhibit enhanced electrophilicity compared to chloro/bromo analogues due to iodine's polarizability and superior leaving-group ability. This property enables efficient SN2 reactions with diverse nucleophiles (amines, thiols) to construct carbon-heteroatom bonds and facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Ullmann) for carbon-carbon bond formation. These transformations allow access to structurally diverse 3-aryl/alkyl-pyrrolidine derivatives with significant pharmaceutical relevance [5].
Carboxylic acid functionalization plays a crucial role in modulating the physicochemical and biological properties of heteroaryldihydropyrimidine (HAP) derivatives. Strategic incorporation of carboxyl groups at solvent-exposed regions significantly enhances water solubility across physiological pH ranges while mitigating hERG channel inhibition – a critical toxicity concern with earlier HBV capsid assembly modulators like GLS4. Compound 6a-25, featuring a carboxyl-containing pyrrolidine acetic acid moiety, demonstrates markedly improved solubility profiles (pH 2.0: 374.81 μg mL⁻¹; pH 7.4: 25.48 μg mL⁻¹) compared to non-carboxylated analogues [3].
Carboxyl conjugation is achieved through nucleophilic displacement or amide coupling between iodomethyl-pyrrolidine intermediates and protected carboxylic acid derivatives. tert-Butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups serve as common protecting strategies for the acetic acid moiety during synthetic assembly. Subsequent deprotection yields the target (2-substituted-pyrrolidin-1-yl)-acetic acid derivatives. This approach was successfully implemented in designing HBV capsid assembly modulators where the carboxylic acid group occupies solvent-exposed regions near the Cp dimer-dimer interface, forming additional hydrogen-bonding interactions with Ser141 while maintaining potent antiviral activity (EC50 = 0.020 μM) [4].
Table 2: Impact of Carboxylic Acid Conjugation on Drug-like Properties of HAP Derivatives
Compound | EC50 (μM) | Solubility (μg mL⁻¹, pH 7.4) | hERG Inhibition (% at 10 μM) | Metabolic Stability (t½, min) |
---|---|---|---|---|
GLS4 | 0.007 | <1 | >90 | <15 |
6a-25 (carboxylated) | 0.020 | 25.48 | 72.66 | 108.2 |
Lamivudine | 0.090 | >1000 | Negligible | >120 |
Rational modification of solvent-exposed regions in heterocyclic scaffolds enables optimization of drug-like properties without compromising target binding affinity. Structural biology insights into the HBV capsid dimer-dimer interface revealed that the C6 position of dihydropyrimidine cores faces a solvent-accessible channel lined by hydrophobic residues (Pro134, Trp125, Pro138, Ile139) and a hydrogen-bond donor (Ser141). This region offers substantial spatial flexibility for introducing polar functional groups to improve metabolic stability and reduce toxicity [4].
Computational retrosynthetic tools facilitate the design of novel C6 modifications by evaluating synthetic accessibility of diverse substituents. The solvent-exposed region functionalization strategy replaces metabolically labile groups (e.g., morpholine in GLS4) with polar, metabolically stable bioisosteres. Carboxyl-containing pyrrolidine acetic acid derivatives exemplify this approach, occupying the hydrophobic subpocket while introducing:
This targeted functionalization strategy yielded compound 6a-25 with 7-fold improved metabolic stability (t½ = 108.2 min vs. GLS4's <15 min) and reduced hERG inhibition (72.66% at 10 μM vs. >90% for GLS4), demonstrating the profound impact of rational solvent-exposed region engineering on pharmaceutical optimization [3] [4].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0